molecular formula C23H18Cl2F3NO4S B607864 GSK805

GSK805

Cat. No.: B607864
M. Wt: 532.4 g/mol
InChI Key: CEICQMBWAQAIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK805 is a potent, orally bioavailable, and CNS-penetrant inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcriptional regulator of Th17 cell differentiation and IL-17 production. Its molecular formula is C₂₃H₁₈Cl₂F₃NO₄S (MW: 532.36), and it binds to the ligand-binding domain (LBD) of RORγt, disrupting interactions with coactivators and suppressing Th17-mediated immune responses . Preclinical studies highlight its efficacy in autoimmune, inflammatory, and metabolic disorders, such as experimental autoimmune encephalomyelitis (EAE), neonatal necrotizing enterocolitis (NEC), and diet-induced obesity (DIO) .

Preparation Methods

The synthesis of GSK805 involves several steps, starting with the preparation of the biaryl-amide core structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

GSK805 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups.

Scientific Research Applications

Key Characteristics

  • Target: RORγt
  • IC50: 8.4 nM for RORγt
  • Solubility: ≥ 2.5 mg/mL in 10% DMSO and 90% corn oil

Immunology and Autoimmune Diseases

GSK805 has been extensively studied for its effects on Th17 cells, which are implicated in autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.

Case Study: Experimental Autoimmune Encephalomyelitis (EAE)

In a study involving mice with EAE, this compound was administered at a dose of 10 mg/kg daily for 35 days. Results indicated a significant reduction in disease severity, with decreased IL-17 production from Th17 cells, highlighting its potential as a treatment for multiple sclerosis .

Parameter Control Group This compound Treatment
Disease Severity ScoreHighLow
IL-17+ T Cells (%)ElevatedSignificantly Reduced

Cholestatic Liver Diseases

Research has demonstrated that this compound can modulate inflammation in cholestatic liver diseases such as primary biliary cholangitis and primary sclerosing cholangitis.

Case Study: Bile Duct-Ligated Mice

In vitro studies using hepatic stellate cell lines showed that this compound reduced alpha-smooth muscle actin expression, indicating its role in mitigating liver fibrosis. In vivo, this compound administration led to decreased expression of inflammatory markers (IL-23R, TNF-α) without significant adverse effects on animal welfare .

Marker Control Group This compound Treatment
IL-23R ExpressionHighReduced
TNF-α LevelsElevatedSignificantly Lowered

Inflammatory Bowel Disease

This compound has also been evaluated for its effects on intestinal inflammation.

Case Study: Neonatal Enterocolitis Model

In neonatal rat models of necrotizing enterocolitis (NEC), this compound treatment resulted in reduced intestinal inflammation by inhibiting IL-17A release. This suggests its potential application in treating inflammatory bowel diseases .

Parameter Control Group This compound Treatment
Mortality Rate (%)HighSignificantly Lower
Weight Loss (g)Significant LossMinimal Loss

Comparison with Similar Compounds

Structural and Binding Characteristics

GSK805’s benzimidazole core facilitates hydrogen bonding with critical residues in RORγ’s LBD (e.g., Phe377, Gln286, and Arg367) . Derivatives like Compound 1 and SHR168442 were designed to mimic these interactions while introducing modifications for enhanced topical use or pharmacokinetics:

  • Compound 1 : Shares this compound’s hydrogen-bonding network but incorporates a benzimidazole ring, achieving an IC₅₀ of 62 nM in vitro. It also forms an edge-to-face π–π interaction with Phe378, absent in this compound .
  • SHR168442 : A lead compound optimized for skin-restricted exposure, maintaining RORγ antagonism (IC₅₀ = 40 nM) while reducing systemic absorption .

Table 1: Structural and In Vitro Comparison

Compound Core Structure Key Interactions with RORγ LBD IC₅₀ (nM) Unique Features Source
This compound Benzimidazole Phe377, Gln286, Arg367 (H-bonds) N/A CNS penetration; oral bioavailability
Compound 1 Benzimidazole Phe377 (H-bond), Phe378 (π–π) 62 Enhanced π–π interaction
SHR168442 Benzimidazole Phe377, Gln286 (H-bonds) 40 Topical optimization
XY018 Not disclosed Not disclosed <5* Superior tumor suppression

*IC₅₀ values inferred from relative potency in tumor models.

Functional Efficacy in Disease Models

Autoimmune and Inflammatory Diseases

  • Th17/IL-17 Suppression: this compound outperforms TMP778, SR1001, and Digoxin in suppressing Th17 differentiation and IL-17A production in EAE and NEC models. At 10 mg/kg orally, it reduces intestinal IL-17A+ Th17 cells by >50% without affecting ILC3s, unlike Digoxin, which broadly inhibits both .

Table 2: In Vivo Efficacy in Autoimmune Models

Model Compound Dose (mg/kg) Key Findings Reference
NEC (Mice) This compound 10 ↓ IL-17A+ Th17 cells; ↓ intestinal damage
EAE (Mice) This compound 10 ↓ Clinical severity; CNS penetration
Colitis (Mice) Digoxin 10 Broad inhibition of Th17 and ILC3

Cancer

  • Anti-Tumor Activity :
    • In castration-resistant prostate cancer (CRPC) models, this compound (40 mg/kg orally) shows moderate tumor growth inhibition, while XY018 and cmpd 31 (5–20 mg/kg) achieve superior suppression (>70% vs. 50% for this compound) .
    • In triple-negative breast cancer (TNBC), this compound and XY018 inhibit cell proliferation selectively, with XY018 showing higher potency (IC₅₀ < 1 µM vs. ~5 µM for this compound) .

Table 3: Anti-Tumor Activity in Preclinical Models

Model Compound Dose (mg/kg) Tumor Suppression (%) Reference
CRPC (PDX) This compound 40 50
CRPC (PDX) XY018 20 75
TNBC (Cells) This compound 10 µM ~50
TNBC (Cells) XY018 1 µM ~80

Metabolic Disorders

Pharmacokinetic and Pharmacodynamic Profiles

  • Oral Bioavailability : this compound’s oral activity and CNS penetration distinguish it from topical agents like SHR168442 .
  • Selectivity : this compound exhibits >100-fold selectivity for RORγt over RORα/β, comparable to SR2211 (Ki = 105 nM for RORγ) .

Table 4: Pharmacokinetic Comparison

Compound Administration Selectivity (RORγt vs. RORα/β) Key Applications
This compound Oral >100-fold Autoimmunity, DIO, cancer
SR2211 Oral ~30-fold Inflammation
SHR168442 Topical >50-fold Psoriasis

Biological Activity

GSK805 is a small molecule inhibitor specifically targeting the nuclear receptor RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the differentiation and function of T helper 17 (Th17) cells. These cells are implicated in various autoimmune diseases and inflammatory conditions due to their production of pro-inflammatory cytokines, particularly IL-17A and IL-22. This article examines the biological activity of this compound, focusing on its effects on immune responses, particularly in the context of intestinal inflammation and autoimmune diseases.

This compound functions by inhibiting RORγt-mediated transcription, leading to a reduction in Th17 cell differentiation and function. It selectively affects the production of IL-17A and IL-22 while sparing Th1 and Th2 cell responses, which is critical for maintaining a balanced immune response.

Key Findings on Biological Activity

  • Inhibition of Th17 Cells : this compound has been shown to significantly reduce the frequency of IL-17A-producing Th17 cells in various models of inflammation, including murine models of colitis and Crohn’s disease. In studies involving Rag1−/− mice, this compound treatment resulted in decreased levels of IL-17A and IL-22 in the colon lamina propria without affecting the number of innate lymphoid cells (ILC3) producing these cytokines .
  • Impact on Intestinal Inflammation : In models simulating intestinal inflammation, this compound administration led to reduced histological signs of inflammation, decreased fecal lipocalin-2 levels, and improved colon length compared to control groups. These findings suggest a therapeutic potential for this compound in managing inflammatory bowel diseases (IBD) by modulating Th17 responses .
  • Effects on Cytokine Production : this compound treatment has been associated with decreased production of Th17-related cytokines while promoting regulatory T cell (Treg) responses, indicated by increased FOXP3 expression and IL-10 production in stimulated peripheral blood mononuclear cells (PBMCs) from Crohn’s disease patients .

Study 1: Murine Model of Colitis

In a study using Rag1−/− mice subjected to colitis models, this compound was administered at a dose of 10 mg/kg/day for two weeks. Results showed:

  • Reduction in IL-17A+ Th17 Cells : A significant decrease in the frequency of colonic IL-17A+ T cells was observed.
  • Histological Improvement : Mice treated with this compound exhibited less colon shortening and reduced inflammatory cell infiltration compared to controls.

Study 2: Pediatric Crohn's Disease

In vitro studies involving PBMCs from pediatric patients with Crohn's disease demonstrated that this compound effectively reduced the frequency of CD4+ T cells producing IL-17A and IL-22. This suggests that this compound may provide therapeutic benefits for pediatric populations suffering from IBD by selectively targeting pathogenic Th17 responses while preserving other immune functions .

Research Findings Summary

Study FocusKey Findings
Murine Colitis ModelReduced IL-17A+ T cells; improved colon length; less inflammation
Pediatric Crohn's DiseaseDecreased IL-17A and IL-22 production from PBMCs
Cytokine ProfileIncreased FOXP3 expression; elevated IL-10 production

Properties

IUPAC Name

N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEICQMBWAQAIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.